1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
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Description
The compound “1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical and Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Mechanism of Action
Target of Action
The primary target of F6559-1235 is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
F6559-1235 interacts with its target, hCAs, by inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. hCAs are involved in critical physiological processes such as fluid secretion, respiration, and pH regulation . By inhibiting these enzymes, F6559-1235 can potentially influence these processes.
Result of Action
The molecular and cellular effects of F6559-1235’s action primarily stem from its inhibition of hCAs. This inhibition can lead to changes in the physiological processes regulated by these enzymes, potentially resulting in therapeutic effects .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is a lot of potential for future research and development in this area.
Properties
IUPAC Name |
4-[4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-23-20(13-28-15)16-6-8-18(9-7-16)29(26,27)24-11-10-17(12-24)25-14-22-19-4-2-3-5-21(19)25/h2-9,13-14,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALRTFUEGLMJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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